molecular formula C17H20FNO4S B229088 N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B229088
M. Wt: 353.4 g/mol
InChI Key: GPYFHGDHAOXTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as BF-5m, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of sulfonamide derivatives and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by binding to specific target molecules and inhibiting their activity. This can lead to a cascade of downstream effects that ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes and receptors, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. These effects are largely dependent on the specific target molecules that N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide binds to and the cellular context in which it is used.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its high potency and selectivity for certain target molecules. This makes it a valuable tool for studying the function and regulation of these molecules in various cellular and disease contexts. However, one limitation of N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods that can enable larger-scale production of the compound. Another area of focus is the identification of new target molecules that N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide can bind to, which could expand its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide and its effects on various cellular processes and disease states.

Synthesis Methods

N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the coupling of 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-butoxyaniline. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant inhibitory activity against certain enzymes and receptors, making it a potential candidate for the treatment of various diseases such as cancer and inflammation.

properties

Molecular Formula

C17H20FNO4S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C17H20FNO4S/c1-3-4-11-23-15-8-6-14(7-9-15)19-24(20,21)17-12-13(18)5-10-16(17)22-2/h5-10,12,19H,3-4,11H2,1-2H3

InChI Key

GPYFHGDHAOXTCI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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